

Solubility profile of (S)-(-)-Indoline-2-carboxylic acid in various organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-Indoline-2-carboxylic acid

Cat. No.: B555353

[Get Quote](#)

Solubility Profile of (S)-(-)-Indoline-2-carboxylic Acid: A Technical Guide

(S)-(-)-Indoline-2-carboxylic acid (SIn2CA), a heterocyclic compound with the chemical formula $C_9H_9NO_2$, is a crucial building block in organic synthesis, particularly for pharmaceuticals.^[1] As a fluorescent analog of L-proline, it and its derivatives are utilized in asymmetric catalysis.^[2] Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of its solubility profile, experimental methodologies for its determination, and key thermodynamic insights.

I. Quantitative Solubility Data

The solubility of **(S)-(-)-indoline-2-carboxylic acid** has been experimentally determined in several common organic solvents at various temperatures. The data reveals that solubility generally increases with a rise in temperature across all tested solvents.^{[2][3][4]} The compound exhibits higher solubility in alcohols compared to water.^[2]

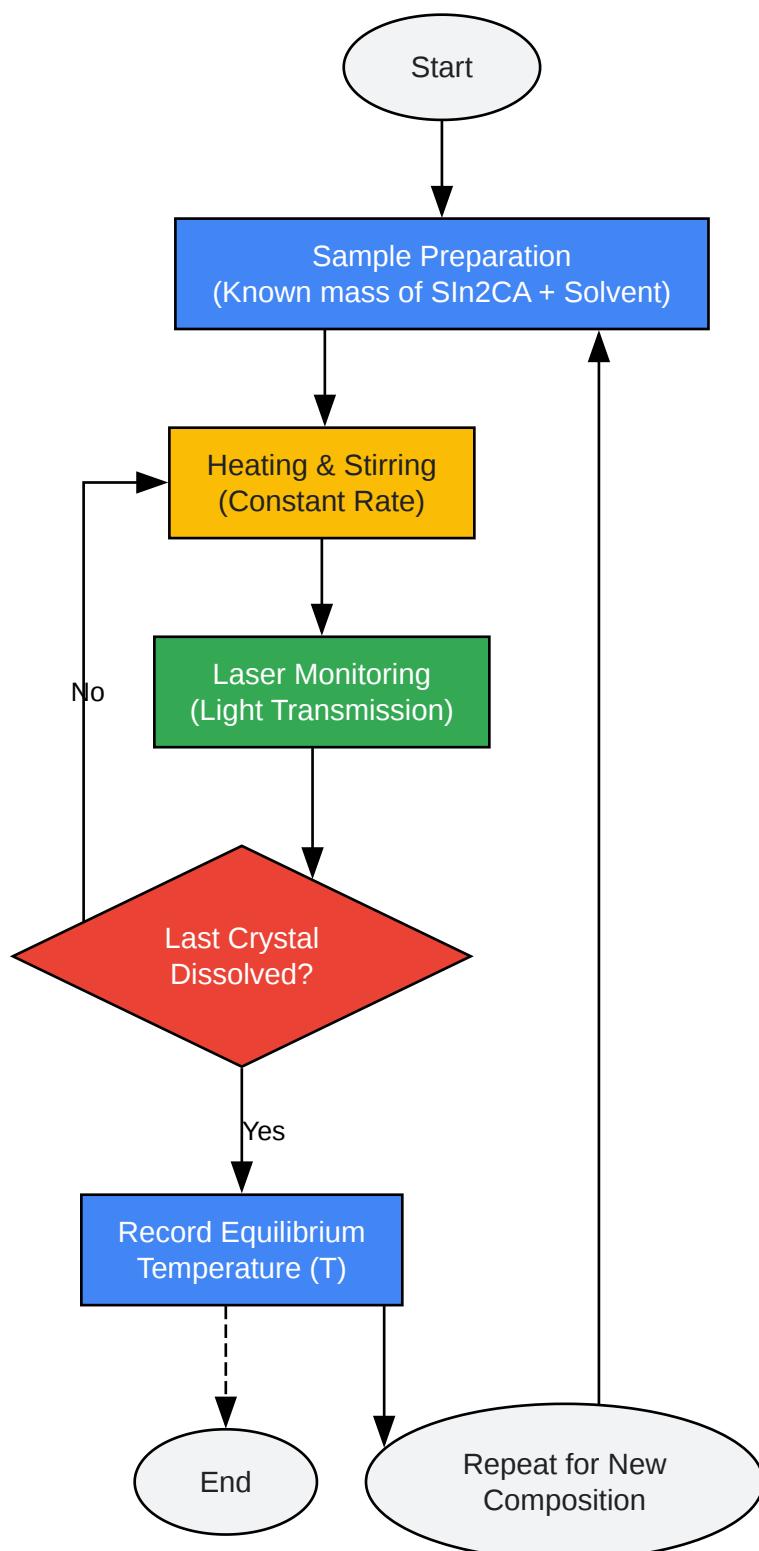
Below is a summary of the mole fraction solubility (x_1) of **(S)-(-)-indoline-2-carboxylic acid** in six different solvents at a range of temperatures from 283.15 K to 358.15 K.

Temperature (K)	Water (10^3x_1)	Methanol (10^3x_1)	Ethanol (10^3x_1)	1-Propanol (10^3x_1)	2-Propanol (10^3x_1)	1-Butanol (10^3x_1)
283.15	1.06	8.34	5.66	4.29	4.89	6.78
288.15	1.21	9.81	6.71	5.27	5.89	8.04
293.15	1.39	11.53	7.94	6.45	7.05	9.52
298.15	1.59	13.54	9.41	7.87	8.40	11.26
303.15	1.82	15.89	11.16	9.59	10.01	13.31
308.15	2.09	18.63	13.25	11.68	11.89	15.74
313.15	2.41	21.84	15.75	14.23	14.14	18.61
318.15	2.78	25.60	18.72	17.36	16.80	22.01
323.15	3.21	30.01	22.28	21.20	20.00	26.04
328.15	3.71	35.19	26.54	25.95	23.83	30.83
333.15	4.29	41.28	31.66	31.83	28.43	36.51
338.15	4.97	48.45	37.82	39.15	33.98	43.27
343.15	5.77	56.89	45.26	48.28	40.70	51.32
348.15	6.70	66.86	54.26	59.70	48.88	60.95
353.15	7.80	78.67	65.17	73.99	58.85	72.49
358.15	9.09	92.70	78.41	91.90	71.04	86.37

Data sourced from the Journal of Chemical & Engineering Data.[2][3]

The solubility order at temperatures below 325 K is: Methanol > 1-Butanol > Ethanol > 2-Propanol > 1-Propanol > Water.[2] This trend does not directly correlate with solvent polarity, dipole moments, or dielectric constants, suggesting that hydrogen bonding and other intermolecular interactions play a significant role.[2] The structural similarity of the alcohols, particularly the presence of a hydroxyl group, contributes to their comparable and favorable solubility behavior for SIn2CA.[2]

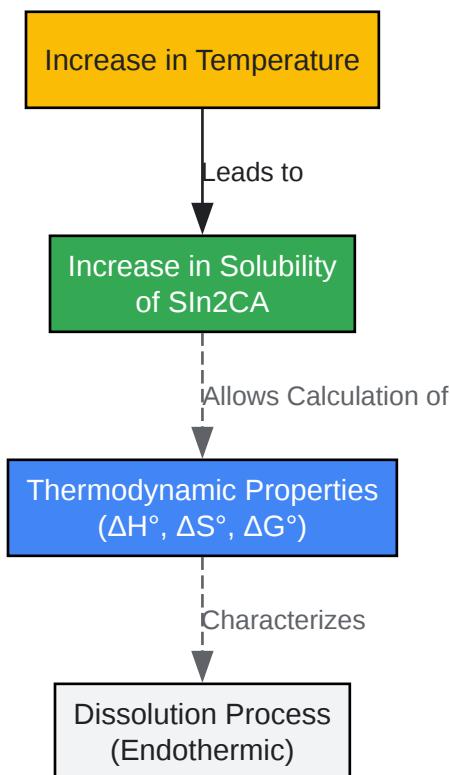
II. Experimental Protocol for Solubility Determination


The presented solubility data was obtained using a synthetic method employing a laser monitoring observation technique.[\[2\]](#)[\[3\]](#)[\[4\]](#) This method determines the temperature at which a solid solute completely dissolves in a solvent at a given composition.

Apparatus:

- A jacketed glass vessel (approximately 200 mL capacity).
- A thermostat for precise temperature control.
- A magnetic stirrer for continuous agitation.
- A mercury-in-glass thermometer with an uncertainty of 0.05 K.
- A laser beam emitter and a detector to monitor the dissolution process.[\[2\]](#)

Procedure:


- Sample Preparation: A known mass of **(S)-(-)-indoline-2-carboxylic acid** is added to a known mass of the selected solvent in the jacketed glass vessel.
- Heating and Stirring: The mixture is heated at a constant rate while being continuously agitated by the magnetic stirrer to ensure homogeneity.
- Laser Monitoring: A laser beam is passed through the solid-liquid mixture. A detector on the opposite side collects the transmitted light signal.
- Equilibrium Point Determination: As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to a change in the detected light signal. The temperature at which the last crystal dissolves, indicated by a stable and maximum light signal, is recorded as the equilibrium temperature for that specific composition.[\[2\]](#)
- Data Collection: The experiment is repeated for various compositions to generate the complete solubility curve as a function of temperature.

[Click to download full resolution via product page](#)**Solubility Determination Workflow**

III. Thermodynamic Analysis and Modeling

The experimental solubility data has been successfully correlated using thermodynamic models such as the modified Apelblat and λh (Buchowski) equations.[\[2\]](#)[\[3\]](#) These models allow for the interpolation of solubility at temperatures not experimentally measured.

Furthermore, thermodynamic functions including the apparent dissolution enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) have been calculated using the van't Hoff equation.[\[2\]](#)[\[3\]](#) This analysis provides deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.

[Click to download full resolution via product page](#)

Temperature-Solubility Relationship

IV. Summary

The solubility of **(S)-(-)-indoline-2-carboxylic acid** is significantly dependent on both the solvent and the temperature. It is sparingly soluble in water but shows considerably higher solubility in alcohols like methanol, ethanol, and various propanol and butanol isomers.[\[1\]](#)[\[2\]](#)

The solubility consistently increases with temperature, a characteristic that can be leveraged in recrystallization processes for purification.^[2] The experimental data, determined by a robust laser monitoring technique, aligns well with established thermodynamic models, providing a reliable foundation for process design and optimization in research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility profile of (S)-(-)-Indoline-2-carboxylic acid in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555353#solubility-profile-of-s-indoline-2-carboxylic-acid-in-various-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com